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Compound of Interest

Compound Name: VEGFR-2-IN-37

Cat. No.: B15576131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VEGFR-2-IN-37, a small molecule

inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document collates

available data on its chemical properties, biological activity, and the methodologies used for its

evaluation, designed to support research and development in the field of angiogenesis and

oncology.

Core Compound Information
VEGFR-2-IN-37, also identified as compound 12 in its primary research publication, is a

synthetic molecule belonging to the thieno[3,2-d]pyrimidinone class of compounds.[1][2]

Property Value

CAS Number 298207-77-9

Chemical Name
1-[3-(5,6,7,8-tetrahydro[3]benzothieno[2,3-

d]pyrimidin-4-yloxy)phenyl]ethanone

Molecular Formula C₁₈H₁₆N₂O₂S

Molecular Weight 324.40 g/mol

Appearance Off-white to pink solid powder
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Biological Activity and Data
VEGFR-2-IN-37 is an inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in

angiogenesis, the formation of new blood vessels.[1][2] By targeting VEGFR-2, this compound

has the potential to inhibit the proliferation of endothelial cells, a critical step in angiogenesis.[1]

[2]

In Vitro Efficacy
The primary biological activity data for VEGFR-2-IN-37 is derived from in vitro kinase assays

and cell-based proliferation assays.

Assay
Target/Cell
Line

Concentration Result Reference

VEGFR-2 Kinase

Inhibition
VEGFR-2 200 µM

56.9% ± 4.5%

inhibition
[4]

Endothelial Cell

Proliferation
HUVEC Not Specified Potential Inhibitor [1][2]

Note: HUVEC stands for Human Umbilical Vein Endothelial Cells.

The available data indicates that VEGFR-2-IN-37 demonstrates moderate inhibitory activity

against its target kinase at a high concentration.[4] The original study identified a related

compound, 2f, as a more potent lead, which exhibited an EC50 of approximately 12 µM on

HUVEC metabolic activity.[5]

Signaling Pathway
VEGFR-2 is a critical mediator of the VEGF signaling pathway, which plays a central role in

both physiological and pathological angiogenesis.[6] Inhibition of VEGFR-2 by compounds like

VEGFR-2-IN-37 disrupts these signaling cascades.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15576131?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2409895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2409895/
https://www.benchchem.com/product/b15576131?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.3c09673
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2409895/
https://www.benchchem.com/product/b15576131?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.3c09673
https://www.researchgate.net/publication/362254031_Synthesis_and_Computer_Aided_Drug_Design_of_Certain_Derivatives_of_Benzoxazole_Nucleus_for_Pharmacological_Testing
https://pmc.ncbi.nlm.nih.gov/articles/PMC4260048/
https://www.benchchem.com/product/b15576131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Cell Membrane

Intracellular Space

VEGF VEGFR-2
Binds & Activates

PLCγ

PI3K

Src

PKC

Akt

Ras Raf

Permeability

Survival

MEK ERK

Cell Proliferation

Migration

VEGFR-2-IN-37

Click to download full resolution via product page

VEGF-A binding to VEGFR-2 activates downstream signaling pathways.

Experimental Protocols
Detailed experimental protocols for VEGFR-2-IN-37 are outlined in the primary literature. Below

are representative methodologies for the key assays used to characterize this inhibitor.

a. VEGFR-2 Kinase Assay (Representative Protocol)
This assay is designed to measure the ability of a compound to inhibit the phosphorylation

activity of the VEGFR-2 enzyme.
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General workflow for an in vitro VEGFR-2 kinase inhibition assay.
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Methodology:

Reagent Preparation: A kinase buffer is prepared, and recombinant human VEGFR-2 kinase

domain is diluted to the desired concentration. A solution containing the substrate (e.g.,

Poly(Glu,Tyr) 4:1) and ATP is also prepared. Test compounds, including VEGFR-2-IN-37, are

serially diluted in DMSO.

Reaction Setup: In a 96-well plate, the kinase buffer, test compound (or DMSO for control),

and diluted VEGFR-2 enzyme are combined and pre-incubated.

Kinase Reaction: The reaction is initiated by adding the ATP/substrate mixture to each well.

The plate is then incubated for a set period (e.g., 45-60 minutes) at a controlled temperature

(e.g., 30°C or 37°C) to allow for phosphorylation.

Signal Detection: The reaction is terminated, and a detection reagent, such as ADP-Glo™ or

Kinase-Glo™, is added. This reagent measures the amount of ADP produced or remaining

ATP, respectively. The resulting luminescence is read by a microplate reader. The

percentage of inhibition is calculated by comparing the signal from wells with the inhibitor to

the control wells.[7]

b. HUVEC Proliferation Assay (Representative Protocol)
This cell-based assay assesses the effect of the compound on the proliferation of human

endothelial cells, a key process in angiogenesis.
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General workflow for a HUVEC proliferation assay.
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Methodology:

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well

plates at a specific density and allowed to attach overnight in a complete growth medium.

Treatment: The medium is replaced with a low-serum medium for a period of starvation.

Subsequently, cells are treated with various concentrations of VEGFR-2-IN-37 (or vehicle

control) in the presence of a pro-angiogenic stimulus like VEGF.

Incubation: The cells are incubated for 48 to 72 hours to allow for proliferation.

Quantification: A proliferation reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells convert

the MTT into a colored formazan product. After an incubation period, the formazan is

solubilized, and the absorbance is measured on a microplate reader. The reduction in

absorbance in treated wells compared to control wells indicates an inhibition of cell

proliferation.

Pharmacokinetics and In Vivo Data
As of the latest available information, there are no publicly accessible pharmacokinetic or in

vivo studies specifically for VEGFR-2-IN-37 (CAS 298207-77-9). The primary research focused

on the initial synthesis and in vitro characterization of a series of compounds, with more potent

leads being prioritized for further investigation.

Conclusion
VEGFR-2-IN-37 is a thieno[3,2-d]pyrimidinone-based inhibitor of VEGFR-2 that has

demonstrated in vitro activity against its target kinase and has the potential to inhibit endothelial

cell proliferation. The available data provides a foundational understanding of its mechanism of

action. Further studies, including determination of its IC50 value, investigation of its effects in

more complex in vitro angiogenesis models (e.g., tube formation assays), and in vivo efficacy

and pharmacokinetic profiling, would be necessary to fully elucidate its therapeutic potential.

This guide serves as a technical resource for researchers interested in exploring this

compound and its analogs as potential anti-angiogenic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives
with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

2. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of
VEGF and its receptor VEGFR2 in tumour models - PMC [pmc.ncbi.nlm.nih.gov]

3. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and
downregulates VEGFR2 protein without a prominent role for miR-296 - PMC
[pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. researchgate.net [researchgate.net]

6. Clinical advances in the development of novel VEGFR2 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]

To cite this document: BenchChem. [In-Depth Technical Guide: VEGFR-2-IN-37 (CAS No.
298207-77-9)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576131#vegfr-2-in-37-cas-number-298207-77-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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